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Foreword: A Note on Data and Predictive Analysis
For researchers and professionals in drug development, the unambiguous structural

confirmation of chemical entities is paramount. Spectroscopic techniques such as Nuclear

Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are the

cornerstones of this process. This guide provides an in-depth technical analysis of the

expected spectral data for 3-Chlorothiophene-2-carbaldehyde (CAS No: 67482-48-8).[1]

It is important to note that while this compound is commercially available, a complete, publicly

accessible, and peer-reviewed set of its experimental spectra is not readily available.

Therefore, this document leverages expert knowledge, established spectroscopic principles,

and comparative data from structurally analogous compounds to present a robust, predictive

analysis. This approach is designed to empower researchers by providing a detailed blueprint

of the spectral characteristics to anticipate during their own analytical workflows.
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Molecular Structure and Overview
3-Chlorothiophene-2-carbaldehyde is a substituted thiophene, a class of heterocyclic

compounds widely used as building blocks in the synthesis of pharmaceuticals and materials.

[2] Its structure features a five-membered thiophene ring substituted with a chlorine atom at the

3-position and a formyl (aldehyde) group at the 2-position. These substituents create a distinct

electronic environment that governs the molecule's chemical reactivity and gives rise to a

unique spectroscopic fingerprint.

Molecular Details:

Molecular Formula: C₅H₃ClOS[1]

Molecular Weight: 146.59 g/mol [1]

SMILES: O=CC1=C(Cl)C=CS1[1]

Caption: Molecular structure of 3-Chlorothiophene-2-carbaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of

an organic molecule.

Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to show three distinct signals: two in the aromatic region

corresponding to the thiophene ring protons and one in the downfield region for the aldehyde

proton.

Predicted ¹H NMR Data (500 MHz, CDCl₃)
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Predicted
Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Assignment Rationale

~ 9.95 Singlet (s) - 1H, -CHO

The aldehyde
proton is
highly
deshielded by
the anisotropic
effect of the
C=O bond and
appears at a
characteristic
downfield
shift.

~ 7.65 Doublet (d) ~ 5.5 1H, H-5

This proton is

coupled to H-4. It

is expected to be

downfield relative

to H-4 due to the

through-space

deshielding

effect of the

adjacent

aldehyde group.

| ~ 7.15 | Doublet (d) | ~ 5.5 | 1H, H-4 | This proton is coupled to H-5. Its chemical shift is

influenced by the adjacent sulfur atom and the meta-positioned chloro and aldehyde groups.

The prediction is supported by data from 3-bromothiophene-2-carbaldehyde.[3] |

Causality and Interpretation: The predicted chemical shifts are based on the analysis of related

structures. For instance, the protons on unsubstituted 3-chlorothiophene appear at δ 7.18,

7.08, and 6.91 ppm.[4] The introduction of the electron-withdrawing aldehyde group at C-2 is

expected to deshield the remaining ring protons, shifting them downfield. The characteristic

doublet-doublet pattern with a coupling constant of approximately 5.5 Hz is typical for adjacent

protons on a thiophene ring.
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Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information on each unique carbon environment in the

molecule. Five signals are anticipated.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Predicted Chemical Shift
(δ, ppm)

Assignment Rationale

~ 182.0 C=O

The aldehyde carbonyl
carbon is characteristically
found in this highly
deshielded region.

~ 142.0 C-2

The carbon atom bearing the

aldehyde group is deshielded

and directly attached to the

electron-withdrawing

substituent.

~ 138.0 C-3

The carbon atom bearing the

chlorine atom is significantly

deshielded due to the

electronegativity of chlorine.

Data for 3-chlorothiophene

shows this carbon at δ 120.9

ppm; the adjacent aldehyde

group causes further downfield

shift.[5]

~ 130.0 C-5

This carbon is alpha to the

sulfur atom, which typically

results in a downfield shift.

| ~ 126.5 | C-4 | This carbon is beta to the sulfur atom and is expected to be the most upfield of

the ring carbons. |
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Experimental Protocol: NMR Spectroscopy
A self-validating protocol for acquiring high-quality NMR data is crucial for accurate structural

elucidation.

[C₅H₃ClOS]⁺˙
m/z = 146/148

[C₅H₂ClOS]⁺
m/z = 145/147

- •H

[C₄H₂ClS]⁺
m/z = 117/119

- •CHO

[C₅H₃OS]⁺
m/z = 111

- •Cl

Click to download full resolution via product page

Caption: Predicted primary fragmentation pathways for 3-Chlorothiophene-2-carbaldehyde in

EI-MS.

Experimental Protocol: Electron Ionization (EI) MS
Sample Introduction: A dilute solution of the sample in a volatile solvent (e.g., methanol or

dichloromethane) is introduced into the instrument, often via a direct insertion probe or a Gas

Chromatography (GC) inlet.

Ionization: The sample is vaporized and enters the ion source, where it is bombarded with a

high-energy electron beam (typically 70 eV). This ejects an electron from the molecule,

forming a high-energy molecular ion radical ([M]⁺˙).

Fragmentation: The molecular ion, containing excess energy, undergoes fragmentation into

smaller, stable charged ions.

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-

flight tube), which separates them based on their mass-to-charge (m/z) ratio.

Detection: An electron multiplier detects the ions, generating a signal proportional to their

abundance, which results in the mass spectrum.
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Safety and Handling
While a complete, verified safety data sheet (SDS) for this specific compound is not universally

available, related compounds and general chemical safety principles dictate cautious handling.

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a

lab coat, and chemical-resistant gloves. [6]* Handling: Handle in a well-ventilated area or a

chemical fume hood to avoid inhalation of vapors or dust. [6]* Storage: Store in a tightly

sealed container in a cool, dry place, away from incompatible materials. Some vendors

recommend refrigerated, inert atmosphere storage. [1][6]

Conclusion
The structural elucidation of 3-Chlorothiophene-2-carbaldehyde can be confidently achieved

through a combined spectroscopic approach. The predicted data presented in this guide—a

two-proton doublet system and an aldehyde singlet in ¹H NMR, five distinct signals in ¹³C NMR,

a strong conjugated carbonyl stretch near 1675 cm⁻¹ in the IR spectrum, and a characteristic

molecular ion cluster at m/z 146/148 in the mass spectrum—provide a comprehensive

analytical fingerprint. Researchers can use this guide as an authoritative reference to design

experiments, interpret acquired data, and verify the identity and purity of their material with a

high degree of confidence.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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